molecular formula C12H18N2O B13710091 3-[(3-Aminophenyl)amino]cyclohexanol

3-[(3-Aminophenyl)amino]cyclohexanol

Cat. No.: B13710091
M. Wt: 206.28 g/mol
InChI Key: PZXUJQOYJONGAX-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)amino]cyclohexanol is a chemical compound with the molecular formula C12H17NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a cyclohexanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Aminophenyl)amino]cyclohexanol typically involves the reaction of 3-nitroaniline with cyclohexanone under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the cyclohexanol derivative. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminophenyl)amino]cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Aminophenyl)amino]cyclohexanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(3-Aminophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Aminophenyl)amino]cyclohexanol is unique due to the presence of both an amino group and a phenyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(3-aminoanilino)cyclohexan-1-ol

InChI

InChI=1S/C12H18N2O/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7,11-12,14-15H,2,5-6,8,13H2

InChI Key

PZXUJQOYJONGAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)NC2=CC=CC(=C2)N

Origin of Product

United States

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